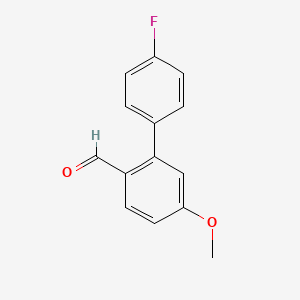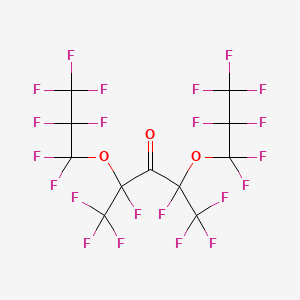
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is a highly fluorinated ketone with the molecular formula C7F14O. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. It is used in various industrial applications due to its exceptional properties, such as high thermal stability and low global warming potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- typically involves the reaction of heptafluoropropyl iodide with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, and requires specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas in a controlled environment. This method ensures the incorporation of multiple fluorine atoms into the molecular structure, resulting in the desired highly fluorinated ketone .
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group into corresponding alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperature and pressure conditions to achieve the desired products[4][4].
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions due to its high stability and inertness.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, enhancing its stability and reactivity. In biological systems, it can interact with enzymes and proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-: This compound has a similar structure but with fewer fluorine atoms, resulting in different chemical and physical properties.
Perfluoro(2-methyl-3-pentanone): Known for its use as a fire extinguishing agent, this compound shares some similarities in terms of fluorination but differs in its specific applications.
Uniqueness
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and solvents .
Properties
CAS No. |
67118-49-4 |
|---|---|
Molecular Formula |
C11F22O3 |
Molecular Weight |
598.08 g/mol |
IUPAC Name |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-3-one |
InChI |
InChI=1S/C11F22O3/c12-2(6(18,19)20,35-10(30,31)4(14,15)8(24,25)26)1(34)3(13,7(21,22)23)36-11(32,33)5(16,17)9(27,28)29 |
InChI Key |
NNBQJBPSZUKMBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


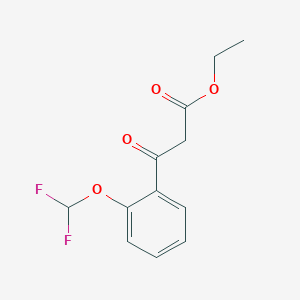
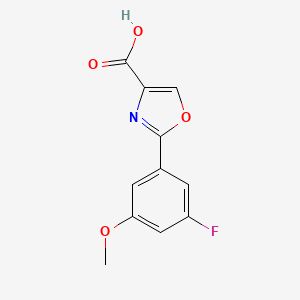
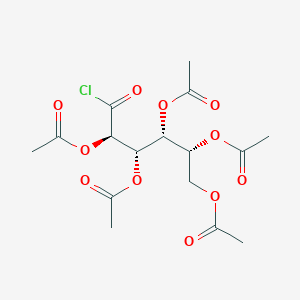
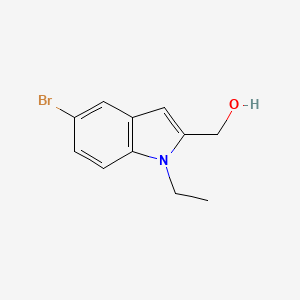
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)

![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)


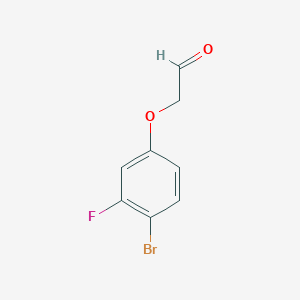

![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
